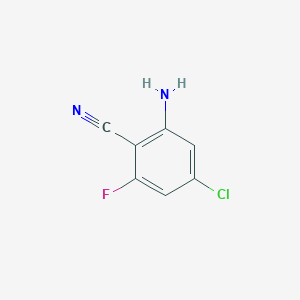
5-Bromo-8-methoxyisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H7BrN2O It is a derivative of isoquinoline, featuring a bromine atom at the 5-position, a methoxy group at the 8-position, and a nitrile group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxyisoquinoline, followed by the introduction of the nitrile group. The reaction conditions often include:
Bromination: Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).
Nitrile Introduction: This step can be achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using copper(I) cyanide (CuCN) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-8-methoxyisoquinoline-1-carbonitrile, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-8-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-8-methoxyisoquinoline: Lacks the nitrile group, making it less versatile in certain reactions.
8-Methoxyisoquinoline-1-carbonitrile:
5-Bromoisoquinoline-1-carbonitrile: Lacks the methoxy group, altering its chemical properties and biological activity.
Uniqueness
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromine and nitrile groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C11H7BrN2O |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
5-bromo-8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)7-4-5-14-9(6-13)11(7)10/h2-5H,1H3 |
Clave InChI |
MFFGFEVOTDWPAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C=CN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)


![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)




amine](/img/structure/B13190991.png)

![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)

